molecular formula C11H16N4O2S B13766200 8-(Butylthio)theobromine CAS No. 74039-56-8

8-(Butylthio)theobromine

Cat. No.: B13766200
CAS No.: 74039-56-8
M. Wt: 268.34 g/mol
InChI Key: BBNSRDNKKYPSNA-UHFFFAOYSA-N
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Description

8-(Butylthio)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans. The compound has a molecular formula of C11H16N4O2S and a molecular weight of 268.335 g/mol . It is characterized by the presence of a butylthio group attached to the theobromine structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Butylthio)theobromine typically involves the introduction of a butylthio group to the theobromine molecule. One common method involves the reaction of theobromine with butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, such as acetone, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 8-(Butylthio)theobromine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-(Butylthio)theobromine has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of alkaloid derivatives and their reactivity.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 8-(Butylthio)theobromine involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterases and block adenosine receptors, similar to theobromine. These actions result in increased intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of neurotransmitter release. Additionally, the compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Uniqueness: 8-(Butylthio)theobromine is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to its parent compound, theobromine .

Properties

CAS No.

74039-56-8

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

8-butylsulfanyl-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H16N4O2S/c1-4-5-6-18-11-12-8-7(14(11)2)9(16)13-10(17)15(8)3/h4-6H2,1-3H3,(H,13,16,17)

InChI Key

BBNSRDNKKYPSNA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C

Origin of Product

United States

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